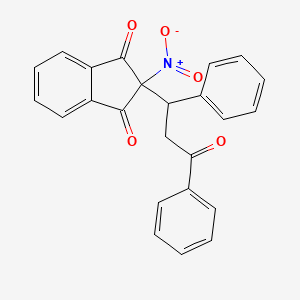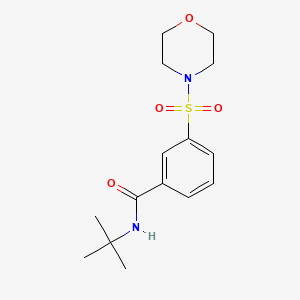![molecular formula C22H14N2O4S B5217174 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone, also known as MSK-1, is a synthetic compound that has been developed for its potential therapeutic applications in cancer treatment. MSK-1 belongs to the class of quinone derivatives and has been shown to exhibit potent anti-cancer activity in preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone involves the generation of reactive oxygen species (ROS) and the inhibition of the thioredoxin system. ROS are highly reactive molecules that can damage cellular components, including DNA and proteins. Cancer cells are more susceptible to ROS-induced damage due to their higher metabolic rate and increased oxidative stress. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone induces the production of ROS in cancer cells, leading to oxidative damage and ultimately cell death.
Biochemical and Physiological Effects:
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been shown to affect several biochemical and physiological pathways in cancer cells. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone inhibits the activity of the thioredoxin system, which is involved in regulating cellular redox balance. The inhibition of the thioredoxin system by 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone leads to an increase in ROS levels and oxidative stress, ultimately resulting in cancer cell death. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to affect the expression of several genes involved in cancer cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone is its potent anti-cancer activity against a wide range of cancer cell lines. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to induce apoptosis in cancer cells, which is a desirable characteristic for cancer treatment. However, one of the limitations of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and delivery method for 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to minimize its toxicity.
Direcciones Futuras
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer therapeutic. Future studies could focus on optimizing the synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to improve yield and purity. Additionally, studies could investigate the optimal dosage and delivery method for 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to minimize toxicity to normal cells. Further studies could also investigate the potential of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone in combination with other cancer therapeutics to enhance its anti-cancer activity.
Métodos De Síntesis
The synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone involves the reaction of 2-methylbenzimidazole with anthraquinone-2-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone. The synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been reported in several research articles, and the procedure has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been extensively studied for its anti-cancer properties. Several preclinical studies have shown that 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment.
Propiedades
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4S/c1-13-23-19-8-4-5-9-20(19)24(13)29(27,28)14-10-11-17-18(12-14)22(26)16-7-3-2-6-15(16)21(17)25/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFMOGYNIUPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione](/img/structure/B5217096.png)


![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)
![N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide](/img/structure/B5217109.png)
![2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5217119.png)

![5-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217146.png)

![3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5217153.png)
![2-methoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5217155.png)

![2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5217188.png)
